molecular formula C13H12BrNOS B4393113 N-(4-bromophenyl)-3-(2-thienyl)propanamide

N-(4-bromophenyl)-3-(2-thienyl)propanamide

Cat. No. B4393113
M. Wt: 310.21 g/mol
InChI Key: POMMRRIGFPNQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(2-thienyl)propanamide, also known as BTP, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP is a derivative of the compound thienylpropanamide, which has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to bind to certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and neuroprotective effects, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its well-established synthesis method and the abundance of literature on the compound. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a potentially useful tool for studying these targets. However, one limitation of using N-(4-bromophenyl)-3-(2-thienyl)propanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous areas of research that could benefit from further study of N-(4-bromophenyl)-3-(2-thienyl)propanamide. One area of interest is the development of new cancer therapies based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)propanamide and its potential use in the treatment of neurological disorders. Other potential areas of research include the development of new synthetic methods for N-(4-bromophenyl)-3-(2-thienyl)propanamide and the investigation of its potential use as a tool for studying enzyme and receptor activity in the body.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(2-thienyl)propanamide is a chemical compound that has shown great promise in scientific research. Its potential applications in the fields of cancer treatment and neuroprotection make it a compound of great interest to researchers. While further research is needed to fully understand the mechanism of action and potential limitations of N-(4-bromophenyl)-3-(2-thienyl)propanamide, its well-established synthesis method and abundance of literature make it a valuable tool for studying a variety of targets in the body.

Scientific Research Applications

N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(4-bromophenyl)-3-(2-thienyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(4-bromophenyl)-3-(2-thienyl)propanamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-bromophenyl)-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMMRRIGFPNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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